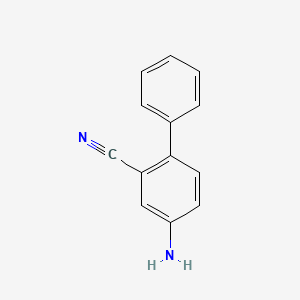4-Amino-biphenyl-2-carbonitrile
CAS No.:
Cat. No.: VC17907328
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10N2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-amino-2-phenylbenzonitrile |
| Standard InChI | InChI=1S/C13H10N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h1-8H,15H2 |
| Standard InChI Key | IEUOPJSUQDEKCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C#N |
Introduction
Chemical and Structural Properties
4-Amino-biphenyl-2-carbonitrile belongs to the nitrile-functionalized biphenyl family. Its IUPAC name is 2-[4-(aminomethyl)phenyl]benzonitrile, and it is synonymously referred to as 4'-(aminomethyl)-2-biphenylcarbonitrile or 4-aminomethyl-2'-cyanobiphenyl . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.258 g/mol |
| Exact Mass | 208.100 Da |
| PSA (Polar Surface Area) | 49.81 Ų |
| LogP (Partition Coefficient) | 3.38 |
| HS Code | 2926909090 |
The compound’s structure combines a rigid biphenyl backbone with polar functional groups, enabling interactions with biological targets and synthetic reagents. The aminomethyl group enhances solubility in polar solvents, while the cyano group contributes to electrophilic reactivity .
Synthetic Methodologies
Functionalization of Preformed Biphenyls
Alternative routes may involve:
-
Suzuki-Miyaura coupling to assemble the biphenyl core from halogenated precursors.
-
Protection-deprotection strategies to install the amino group selectively.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Biphenyl carbonitriles are pivotal in synthesizing angiotensin II receptor blockers (ARBs) and kinase inhibitors . The amino group in 4-amino-biphenyl-2-carbonitrile could facilitate:
-
Peptide coupling for prodrug development.
-
Metal coordination in catalytic systems.
Materials Science
The compound’s aromaticity and functional groups make it suitable for:
-
Liquid crystal design.
-
Polymer additives to enhance thermal stability.
| Hazard Category | Risk Statement |
|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Acute Dermal Toxicity | H312: Harmful to skin |
| Eye Damage | H318: Causes serious eye damage |
| Aquatic Toxicity | H400: Very toxic to aquatic life |
Recommended precautions include:
-
Personal protective equipment (PPE): Gloves, goggles, and lab coats.
-
Ventilation: Use fume hoods to avoid inhalation.
Regulatory and Environmental Impact
The compound falls under HS Code 2926909090, denoting "other nitrile-function compounds" . Regulatory thresholds include:
-
MFN Tariff: 6.5%.
-
General Tariff: 30.0%.
Environmental persistence is a concern due to potential bioaccumulation. Mitigation strategies involve:
-
Biodegradation studies to assess breakdown pathways.
-
Green chemistry approaches to minimize waste.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methods to integrate the amino and cyano groups.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Computational Modeling: Predict metabolic pathways using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume